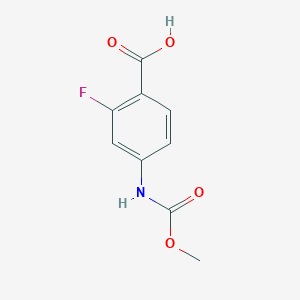

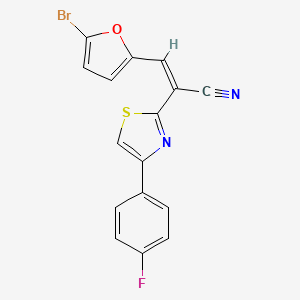

甲基6,7-二甲氧基-4-(2-氧代-2-(苯基氨基)乙氧基)喹啉-2-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of the 4-hydroxy-2-quinolone class . These compounds are known for their interesting pharmaceutical and biological activities, making them valuable in drug research and development .

Synthesis Analysis

While the exact synthesis process for this specific compound is not available, similar compounds have been synthesized through reactions involving 3,4-dimethoxy-N-anilines with alkyl- or aryl-substituted malonates . Another method involved the reaction of the methyl ester of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with dialkylaminoalkylamines .Molecular Structure Analysis

Quinolin-2,4-dione, a related compound, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis

The Ahvale group revealed that the reaction of 3,4-dimethoxy-N-anilines with alkyl- or aryl-substituted malonates either in POCl 3 or in diphenyl ether affords 4-hydroxy-6,7-dimethoxy-1-methylquinolin-2-ones .科学研究应用

合成和化学性质

大规模合成

Bänziger 等人(2000 年)的一项研究提出了一种高效的大规模合成方法,用于结构相关的喹啉衍生物,展示了可能适用于或启发合成“甲基 6,7-二甲氧基-4-(2-氧代-2-(苯基氨基)乙氧基)喹啉-2-羧酸酯”的方法,并突出了其在制药应用中的潜力Bänziger, J. Cercus, W. Stampfer, U. Sunay, 2000。

自由基溴化

周等人(2010 年)描述了相关乙基喹啉-3-羧酸酯的自由基溴化,这可以为“甲基 6,7-二甲氧基-4-(2-氧代-2-(苯基氨基)乙氧基)喹啉-2-羧酸酯”的反应性和改性可能性提供见解,以开发新的药物或材料周婷、龙莹、杨丁桥、张汉梅、王文玲,2010。

衍生物和应用

Jaso 等人(2005 年)对合成新的喹喔啉-2-羧酸酯 1,4-二氧化物衍生物作为抗结核分枝杆菌剂的研究指出了喹啉衍生物的潜在生物医学相关性,提出了“甲基 6,7-二甲氧基-4-(2-氧代-2-(苯基氨基)乙氧基)喹啉-2-羧酸酯”可能找到应用的领域,特别是在开发抗菌和抗结核剂方面A. Jaso, B. Zarranz, I. Aldana, A. Monge, 2005。

潜在的生物医学应用

- 抗菌活性:Agui 等人(1977 年)对新型 1-烷氧基-1,4-二氢-4-氧代-3-喹啉羧酸作为抗菌剂的研究强调了喹啉衍生物在对抗细菌感染方面的潜力。这项研究提出了评估“甲基 6,7-二甲氧基-4-(2-氧代-2-(苯基氨基)乙氧基)喹啉-2-羧酸酯”在类似应用中的框架H. Agui, T. Mitani, A. Izawa, T. Komatsu, T. Nakagome, 1977。

属性

IUPAC Name |

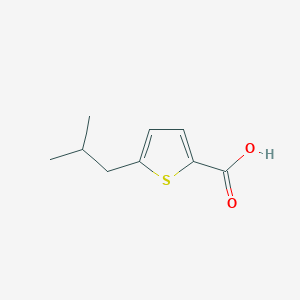

methyl 4-(2-anilino-2-oxoethoxy)-6,7-dimethoxyquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O6/c1-26-18-9-14-15(10-19(18)27-2)23-16(21(25)28-3)11-17(14)29-12-20(24)22-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVHXXMPDILFMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CC(=N2)C(=O)OC)OCC(=O)NC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6,7-dimethoxy-4-(2-oxo-2-(phenylamino)ethoxy)quinoline-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-{[2,2-difluoro-2-(4-methoxyphenoxy)acetyl]amino}benzenecarboxylate](/img/structure/B2469076.png)

![Ethyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2469077.png)

![2-(2-Furyl)-4-[(4-methylphenyl)sulfonyl]-5-[benzylamino]-1,3-oxazole](/img/structure/B2469084.png)

![4-(3-(benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B2469092.png)

![[2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride](/img/structure/B2469093.png)

![Methyl 4-({[1-(methoxycarbonyl)cyclohexyl]carbamoyl}amino)benzoate](/img/structure/B2469096.png)